2-(3,5-Dimethylpiperidine-1-carbonyl)aniline
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Overview
Description
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with aniline in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline can be compared with other similar compounds, such as:
4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: This compound has a similar piperidine structure but includes a bromine atom, which can alter its chemical properties and biological activity.
Other piperidine derivatives: Various piperidine derivatives have different substituents, leading to a wide range of chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Biological Activity
2-(3,5-Dimethylpiperidine-1-carbonyl)aniline is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O
- Molecular Weight : 232.32 g/mol
- Structural Features : The compound features a piperidine ring substituted at the 1-position with a carbonyl group linked to an aniline moiety.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Gene Regulation : It regulates the activity of cellular genes, including c-myc and c-fos, and may repress the promoter of p53, impacting cell cycle regulation .
- Inflammatory Response : The compound suppresses NF-kappa-B activation and activates AP-1, indicating a role in modulating inflammatory responses .
- Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins, leading to increased triglyceride accumulation in liver cells (steatosis) .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that related compounds can induce apoptosis in colon cancer cell lines with IC50 values as low as 30 pM, highlighting their potential as selective anticancer agents .
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
TASIN-1 | DLD-1 | 0.03 | Selective apoptosis induction |
TASIN-2 | HCT116 | >5 | No activity in wild-type APC status |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties:
- Mechanism : It acts as an aminoglycoside mimic, inhibiting bacterial growth in pathogens like Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.
Study on Cancer Cell Lines
A study evaluated the effects of this compound derivatives on cancer cell lines. The results indicated:
- Selectivity : The compounds displayed a higher toxicity towards malignant cells compared to non-malignant cells.
- Mechanisms of Action : Activation of caspases and mitochondrial membrane depolarization were observed, indicating pathways leading to apoptosis .
Study on Lipid Metabolism
Another investigation focused on the compound's effect on lipid metabolism:
Properties
IUPAC Name |
(2-aminophenyl)-(3,5-dimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRDSVZHQXKCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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